![molecular formula C15H24N6OS B2480788 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 946363-83-3](/img/structure/B2480788.png)
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is an interesting and versatile compound that has piqued the interest of researchers due to its unique structure and diverse range of applications. With a core structure based on the pyrazolo[3,4-d]pyrimidine scaffold, this compound features various substituents that contribute to its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide typically involves multi-step procedures. A common route includes the initial formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions, followed by selective functionalization to introduce the methylthio and propylamino groups. Subsequent coupling reactions with ethylisobutyramide complete the synthesis, with reaction conditions often involving specific catalysts, solvents, and temperature control. Industrial Production Methods : On an industrial scale, the production methods might be optimized for yield and efficiency. This could involve flow chemistry techniques, high-throughput screening of catalysts, and scalable purification processes to ensure the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions at the methylthio group, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine ring or other functional groups, yielding reduced analogs.
Substitution: : N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is susceptible to nucleophilic and electrophilic substitution reactions, particularly at positions amenable to such transformations. Common Reagents and Conditions Used : Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles/electrophiles for substitution. Conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate these reactions. Major Products Formed : The products formed from these reactions depend on the specific transformation. For instance, oxidation yields sulfoxide or sulfone derivatives, while reduction may lead to simpler analogs.
Applications De Recherche Scientifique
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide has a broad range of applications across various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.
Biology: : Investigated for its biological activity, possibly acting as enzyme inhibitors or receptor modulators.
Medicine: : Explored for therapeutic potential, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial research.
Industry: : May find applications in material science for the development of novel compounds with specific properties.
Mécanisme D'action
The mechanism by which N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide exerts its effects is often dependent on its interactions at the molecular level. It might act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. Pathways involved could include inhibition of enzymatic activity, modulation of receptor signaling, or interference with genetic processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: : Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide stands out due to its unique substituents which confer specific chemical and biological properties. For example, the presence of a methylthio group might enhance binding affinity to certain targets or influence its solubility. Similar Compounds : Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as N-(2-(6-chloro-4-(ethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide and N-(2-(6-ethoxy-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide, which may have overlapping yet distinct applications and properties.
That covers a detailed overview of this compound. Quite the mouthful, but equally fascinating! Hope you found it insightful.
Propriétés
IUPAC Name |
2-methyl-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-5-6-16-12-11-9-18-21(8-7-17-14(22)10(2)3)13(11)20-15(19-12)23-4/h9-10H,5-8H2,1-4H3,(H,17,22)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUBYDLMTACSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
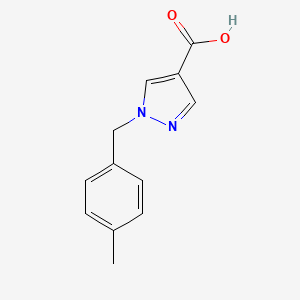
![3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2480706.png)
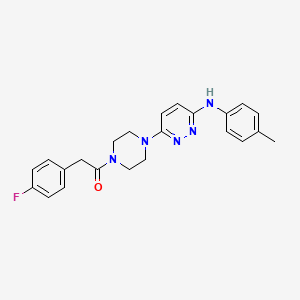
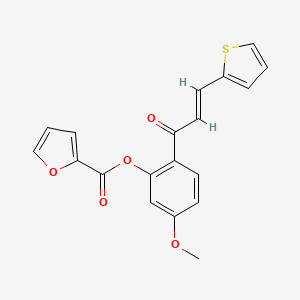
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2480714.png)

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)
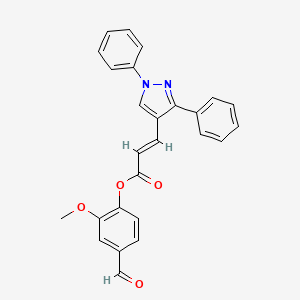
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)
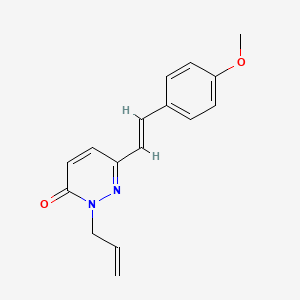
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)
![Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)
